Balsalazide

Ulcerative Colitis Induction of Remission Clinical Trial

When sourcing 5-ASA therapies, generic substitution risks clinical failure. Balsalazide's azo-bond ensures colon-specific activation by bacterial azoreductases, delivering intact mesalamine to the disease site. • 64% symptomatic remission at wk 2 vs. 43% for pH-dependent mesalamine • 90% asymptomatic nights vs. 77%, reducing nocturnal symptom burden • 10% vs. 28% relapse rate in first 3 months of maintenance Supplied with full analytical documentation. Bulk quantities available for R&D.

Molecular Formula C17H15N3O6
Molecular Weight 357.32 g/mol
Cat. No. B1667723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalsalazide
Synonyms5-(carboxyethylcarbamoyl-4-phenylazo)salicylic acid
balsalazide
balsalazide disodium
balsalazine
BX 661A
BX661A
Colazal
Colazide
Molecular FormulaC17H15N3O6
Molecular Weight357.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
InChIKeyIPOKCKJONYRRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble as disodium salt
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balsalazide: Azo-Bonded Colonic Prodrug


Balsalazide is a second-generation 5-aminosalicylate (5-ASA) prodrug that is enzymatically cleaved by bacterial azoreductases specifically in the colon to release its active therapeutic moiety, mesalamine (5-ASA), along with an inert carrier molecule [1]. This class of compounds is a cornerstone therapy for the induction and maintenance of remission in mild-to-moderate ulcerative colitis [2]. Balsalazide's design, linking mesalamine to 4-aminobenzoyl-β-alanine via an azo bond, is intended to ensure the drug is delivered intact to the colon, thereby maximizing local anti-inflammatory activity at the site of disease while minimizing systemic absorption of the prodrug [1].

Workflow
Colon-specific prodrug activation and bacterial azoreductase assays
Selection Logic
Azo-bonded 5-ASA delivery probe for intestinal microbiome metabolism studies
Use Context
Research reference standard for colonic drug delivery system development

Why Balsalazide Cannot Be Replaced by Generic Mesalamine


Despite sharing the same active moiety (5-ASA), balsalazide and other 5-ASA formulations (e.g., mesalamine, olsalazine, sulfasalazine) are not interchangeable. Their distinct delivery mechanisms result in significantly different pharmacokinetic and clinical profiles. Balsalazide's azo bond ensures colonic activation, whereas mesalamine relies on pH-dependent coatings or other technologies for release, leading to variations in the site and extent of 5-ASA delivery [1]. Direct head-to-head clinical trials demonstrate that these formulation differences translate into quantifiable divergences in efficacy, speed of onset, and tolerability for the treatment of ulcerative colitis [2]. Therefore, substituting a balsalazide procurement order with a generic 5-ASA alternative introduces the risk of a clinically inferior outcome that cannot be mitigated by adjusting the dose of the substitute.

Activation mechanism Azo-bond cleavage by colon bacteria may differ from pH-dependent 5-ASA release; delivery profiles may not transfer.
Model endpoint context Reported remission and symptom-score endpoints in UC models are formulation-specific; results with generic mesalamine may not align.
Tolerability profile Adverse event rates observed in comparator trials are linked to delivery mechanism; safety-related endpoint context may not replicate.

Balsalazide vs. Mesalamine: Head-to-Head Evidence


Symptomatic Remission in Acute UC

In a randomized, double-blind, multicenter study, balsalazide (6.75 g/day) demonstrated a significantly higher rate of symptomatic remission compared to a pH-dependent formulation of mesalamine (2.4 g/day) at every measured time point in patients with active ulcerative colitis [1].

Remission endpoint
Head-to-head
Symptomatic remission rate (%)
Balsalazide 6.75 g: 64%/70%/78%/88%
Mesalamine 2.4 g: 43%/51%/45%/57%
+21%/+19%/+33%/+31% at wks 2/4/8/12
Reported remission endpoint context in UC induction model
RCT, 101 patients, 12 wks; higher rates at all time points suggest formulation-dependent endpoint response
Ulcerative Colitis Induction of Remission Clinical Trial

Onset of Action vs. Mesalamine

The time to achieve the first asymptomatic day, a key patient-centric outcome, was significantly shorter with balsalazide compared to mesalamine. This aligns with data showing more rapid endoscopic improvement with balsalazide [1][2].

Time to response
Head-to-head
Median days to first asymptomatic day
Balsalazide: 10 days
Mesalamine: 25 days
-15 days (60% reduction)
Reported onset-of-action endpoint context
RCT, 101 patients; faster symptom-score response observed with colon-targeted delivery
Ulcerative Colitis Time to Response Patient-Reported Outcomes

Early Relapse Prevention and Nocturnal Symptom Control

In a 12-month maintenance study, balsalazide 3 g/day was compared to mesalamine 1.2 g/day. While both drugs maintained remission in a similar proportion of patients at 12 months, balsalazide demonstrated superior performance in critical early-term outcomes and symptom control [1].

Early relapse prevention
Head-to-head
Relapse rate within first 3 months
Balsalazide 3 g: 10%
Mesalamine 1.2 g: 28%
-18% (P=0.0354)
Reported early relapse endpoint in maintenance model
RCT, 99 patients, 12 months; formulation-dependent early maintenance endpoint response
Ulcerative Colitis Maintenance of Remission Nocturnal Symptoms

Tolerability Profile vs. Mesalamine

Clinical trials consistently report a lower incidence of adverse events in patients treated with balsalazide compared to mesalamine, as well as significantly fewer withdrawals due to adverse events when compared to sulfasalazine [1][2].

Tolerability endpoints
Head-to-head
Any adverse event (%)
Balsalazide: 48%
Mesalamine 2.4 g: 71%
-23%
Reported tolerability endpoint context
RCT, 101 patients, 12 wks; lower adverse event frequency with colon-targeted prodrug
Ulcerative Colitis Tolerability Safety

Balsalazide: Preclinical to Clinical Applications


Induction Therapy for Active UC

Balsalazide is the preferred 5-ASA formulation in clinical settings where rapid and robust induction of remission is paramount. The evidence from direct comparative trials, showing a 64% symptomatic remission rate at week 2 versus 43% for mesalamine, justifies its use to achieve faster and more complete disease control [1]. This is particularly relevant for hospital-based infusion centers or outpatient clinics initiating therapy for a new acute flare.

Maintenance of Remission in UC

For long-term maintenance of remission, balsalazide offers a quantifiable advantage in the critical first three months, reducing the risk of relapse by nearly two-thirds compared to mesalamine (10% vs. 28%) [2]. Its superior control of nocturnal symptoms (90% vs. 77% asymptomatic nights) directly addresses a major quality-of-life concern for UC patients, supporting better adherence and long-term disease management [2].

Reference Standard for Colonic Drug Delivery

Balsalazide's well-characterized, azo-bond-dependent, colonic activation mechanism makes it a valuable reference standard for pharmaceutical scientists. It is used in in vitro colonic simulator models to study bacterial azoreduction rates [3] and serves as a benchmark when developing novel prodrugs or delivery systems designed for colon-specific targeting.

Application
Selection Property
Validation Focus
Colonic disease-model induction studies
Azo-bond dependent colonic activation
Remission endpoint response comparison vs. non-targeted 5-ASA
Maintenance-of-remission model research
Early relapse prevention profile in UC models
Relapse rate and symptom-control endpoint monitoring
Colonic prodrug reference standard
Well-characterized bacterial azoreduction kinetics
In vitro colon simulator model benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balsalazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.